REACTION_CXSMILES
|
[CH:1]1([N:6]2[C:10]([CH3:11])=[C:9]([C:12]([O:14]CC)=[O:13])[CH:8]=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].[OH-]>CCO.O>[CH:1]1([N:6]2[C:10]([CH3:11])=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=[N:7]2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1N=CC(=C1C)C(=O)OCC
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1N=CC(=C1C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |